N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide
Description
This compound belongs to the 1,3,5-triazine class, characterized by a six-membered heterocyclic ring with three nitrogen atoms. The methanesulfonamide group at position 2 and the 2-methoxybenzyl substituent at position 5 define its structure.
Properties
IUPAC Name |
N-[3-[(2-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-19-11-6-4-3-5-10(11)7-16-8-13-12(14-9-16)15-20(2,17)18/h3-6H,7-9H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYUTIWAXMYUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CNC(=NC2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
- Substituent Effects: The 2-methoxybenzyl group in the target compound provides moderate lipophilicity compared to the polar 3-hydroxypropyl group or the bulky 1,3-benzodioxol-5-ylmethyl . This balance may enhance membrane permeability while retaining target-binding affinity.
Synthesis Pathways :
Biological Activity :
- Unlike metsulfuron-methyl (a sulfonylurea herbicide), the target compound’s methoxybenzyl group may shift its mode of action or target specificity .
- The imidazolidin-2-ylidene derivatives in show enhanced herbicidal activity due to optimized steric and electronic profiles, suggesting the target compound could be similarly tunable.
Research Findings and Data
Physicochemical Properties (Inferred)
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